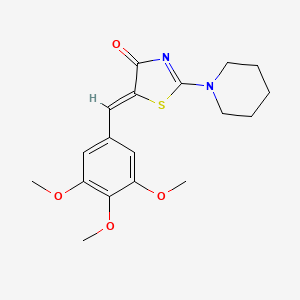
(2Z)-N-(3-bromophenyl)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(2Z)-N-(3-溴苯基)-3-(4-氯苄基)-4-氧代-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺 是一种合成有机分子,其特征在于其复杂结构,包括溴、氯和硫原子
准备方法
合成路线和反应条件
(2Z)-N-(3-溴苯基)-3-(4-氯苄基)-4-氧代-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
噻嗪烷环的形成: 这可以通过在碱性条件下将适当的前体(例如硫脲衍生物和卤代苄基化合物)环化来实现。
溴和氯取代基的引入: 可以使用溴和氯源(例如N-溴代琥珀酰亚胺(NBS)和N-氯代琥珀酰亚胺(NCS))进行卤化反应。
亚胺基团的形成: 该步骤涉及胺与羰基化合物缩合形成亚胺键。
酰胺的形成:
工业生产方法
该化合物的工业生产可能涉及优化上述合成步骤,以确保高收率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以针对亚胺基团,将其转化为胺。
取代: 芳环可以发生亲电取代反应,例如硝化或磺化。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢 (H₂O₂) 或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 使用钯碳 (Pd/C) 进行催化加氢或使用硼氢化钠 (NaBH₄) 进行化学还原。
取代: 使用硝酸 (HNO₃) 进行硝化或使用硫酸 (H₂SO₄) 进行磺化等亲电试剂。
主要产物
氧化: 亚砜或砜。
还原: 胺。
取代: 硝基或磺酰基衍生物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的结构单元。其独特的结构允许各种官能化反应,使其成为通用的中间体。
生物学
在生物学上,具有噻嗪烷环的化合物已显示出作为酶抑制剂、抗菌剂和抗炎剂的潜力。卤素原子的存在由于增加了亲脂性和膜渗透性,可以增强这些生物活性。
医学
在药物化学中,(2Z)-N-(3-溴苯基)-3-(4-氯苄基)-4-氧代-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺可以探索其作为治疗剂的潜力。其结构特征表明它可能与各种生物靶标相互作用,使其成为药物开发的候选者。
工业
在工业上,由于其独特的化学结构,该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。
作用机制
(2Z)-N-(3-溴苯基)-3-(4-氯苄基)-4-氧代-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺的作用机制将取决于其特定的应用。通常,它可能与酶或受体等分子靶标相互作用,抑制或调节它们的活性。亚胺和酰胺基团的存在表明与生物分子中亲核位点的潜在相互作用,而卤素原子可以通过卤素键增强结合亲和力。
相似化合物的比较
类似化合物
- (2Z)-N-(3-溴苯基)-3-(4-氟苄基)-4-氧代-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺
- (2Z)-N-(3-氯苯基)-3-(4-氯苄基)-4-氧代-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺
- (2Z)-N-(3-溴苯基)-3-(4-甲基苄基)-4-氧代-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺
独特性
(2Z)-N-(3-溴苯基)-3-(4-氯苄基)-4-氧代-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺的独特性在于其取代基的特定组合。溴和氯原子的存在以及噻嗪烷环和亚胺基团提供了独特的化学和生物学特性组合,可以针对各种应用进行微调。
属性
分子式 |
C24H19BrClN3O2S |
|---|---|
分子量 |
528.8 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-17-5-4-8-20(13-17)27-23(31)21-14-22(30)29(15-16-9-11-18(26)12-10-16)24(32-21)28-19-6-2-1-3-7-19/h1-13,21H,14-15H2,(H,27,31) |
InChI 键 |
ZNDWDQAAOZJNFR-UHFFFAOYSA-N |
规范 SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11618222.png)
![(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11618235.png)
![N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11618243.png)

![N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B11618253.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618258.png)

![(7Z)-3-(3-fluorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618277.png)
![3-(4-Bromophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11618286.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11618301.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618302.png)
![7-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11618309.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11618313.png)
